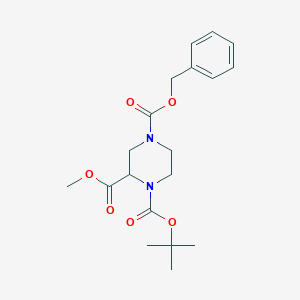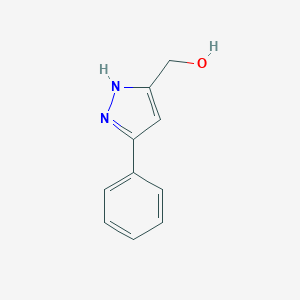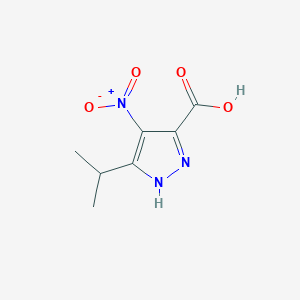
3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Applications De Recherche Scientifique
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
- They are present in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole .
- Pyrazole derivatives are known to exhibit a variety of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Material Science
-
Industrial Fields
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
- They are present in a variety of leading drugs such as Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole .
- Pyrazole derivatives are known to exhibit a variety of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Material Science
-
Industrial Fields
Orientations Futures
Given the wide range of applications and the pharmacological potential of the pyrazole moiety, it is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
Propriétés
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWBYINCPZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478618 | |
| Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
141721-97-3 | |
| Record name | 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

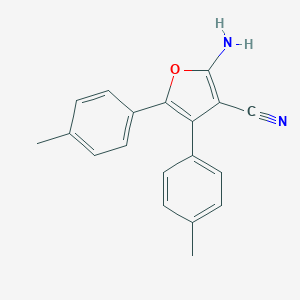
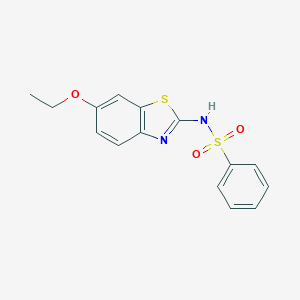
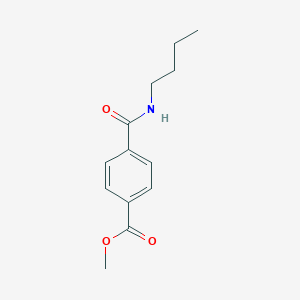
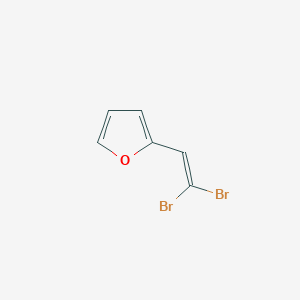
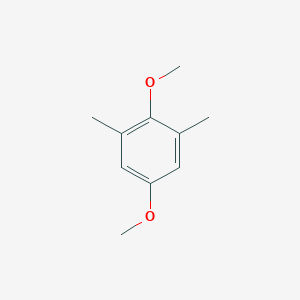
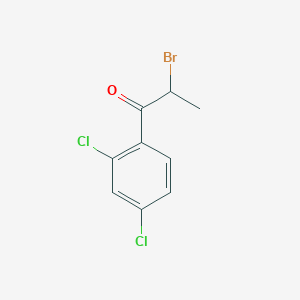
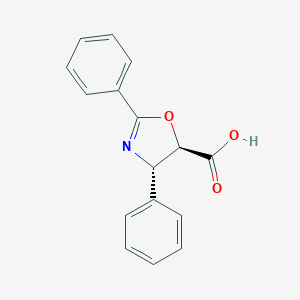
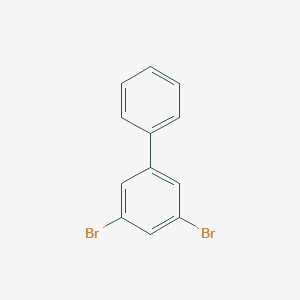
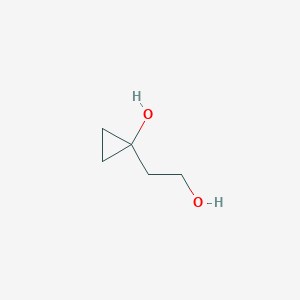
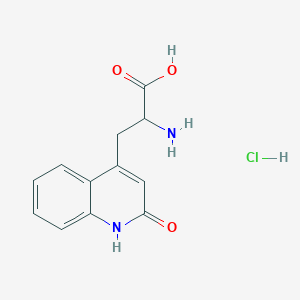
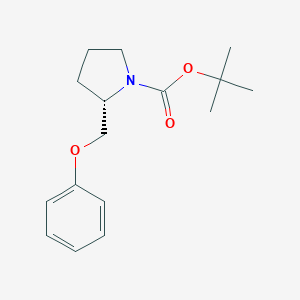
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
